molecular formula C14H18F2N2O4S B5559462 N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide

N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5559462
M. Wt: 348.37 g/mol
InChI Key: PNXWTEJGPQFIRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide involves multi-step reactions, starting from basic building blocks like benzene derivatives and piperidine. The process may include steps such as sulfonylation, amide formation, and the introduction of difluoroethyl groups. For example, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions (Khalid et al., 2013).

Scientific Research Applications

Synthesis and Biological Activity

Research into structurally similar compounds, such as those involving sulfonamide groups and piperidine derivatives, has demonstrated significant biological activities. For instance, the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus has been explored, revealing their potential as inhibitors against enzymes like butyrylcholinesterase, indicating potential applications in the development of therapeutics (Khalid et al., 2013).

Sulfur-Nitrogen Chemistry

The exploration of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, has been a subject of interest for decades. These compounds, related through their sulfonamide structures, have found applications in asymmetric synthesis, providing a method for constructing carbon-nitrogen stereocenters found in biologically active molecules. This work has paved the way for the development of chiral building blocks and nitrogen heterocycles (Davis, 2006).

Nanofiltration and Membrane Technology

In the field of materials science, sulfonated polyamide nanofiltration membranes, particularly those prepared with piperazine and related diamine monomers, have been developed for various applications, including water treatment and dye solution processing. These membranes exhibit improved water flux, antifouling properties, and selective permeability, demonstrating the utility of sulfonamide and piperidine functional groups in enhancing membrane performance (Huang et al., 2017) (Liu et al., 2012).

Enantioselective Catalysis

The development of enantioselective catalysts using piperazine-derived compounds has also been a significant area of research. For example, l-piperazine-2-carboxylic acid-derived N-formamides have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the versatility of piperazine-based compounds in asymmetric synthesis (Wang et al., 2006).

properties

IUPAC Name

N-(2,2-difluoroethyl)-4-(3-hydroxypiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4S/c15-13(16)8-17-14(20)10-3-5-12(6-4-10)23(21,22)18-7-1-2-11(19)9-18/h3-6,11,13,19H,1-2,7-9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWTEJGPQFIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide

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